REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[NH:8][CH:9]([CH2:10][CH2:11][C:12](=[O:13])[O:14][CH3:15])[CH2:16][OH:17].[CH3:18][O:19][C:20](=[CH2:21])[CH3:22].[CH3:23][C:24](=[O:25])[CH3:26]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH:9]([CH2:10][CH2:11][C:12](=[O:13])[O:14][CH3:15])[CH2:16][O:17][C:20]1([CH3:21])[CH3:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CCC(CO)NC(=O)OC(C)(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)OC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
|
|
Type
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product
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Smiles
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COC(=O)CCC1COC(C)(C)N1C(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[NH:8][CH:9]([CH2:10][CH2:11][C:12](=[O:13])[O:14][CH3:15])[CH2:16][OH:17].[CH3:18][O:19][C:20](=[CH2:21])[CH3:22].[CH3:23][C:24](=[O:25])[CH3:26]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH:9]([CH2:10][CH2:11][C:12](=[O:13])[O:14][CH3:15])[CH2:16][O:17][C:20]1([CH3:21])[CH3:22]
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Name
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|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
COC(=O)CCC(CO)NC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=C(C)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)CCC1COC(C)(C)N1C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |